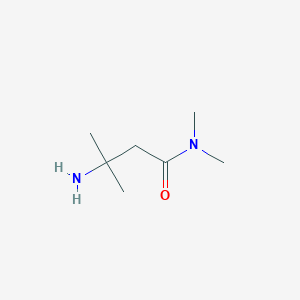

3-amino-N,N,3-trimethylbutanamide

Description

Contextualization of Butanamide Scaffolds in Organic Chemistry

In the realm of chemical and pharmaceutical development, molecular scaffolds serve as the foundational core of molecules, providing a structural framework for building more complex and functional compounds. nih.gov These scaffolds are central to drug design and can be identified through methods like virtual screening or used as a platform for synthetic modifications. nih.gov The butanamide scaffold, a derivative of butyric acid, is a key structural motif in a variety of organic molecules. Its utility stems from its flexible yet stable carbon chain and the presence of a reactive amide group, which can be readily modified.

The significance of such scaffolds lies in their ability to be systematically derivatized, allowing chemists to create vast libraries of compounds with diverse properties. mdpi.com This approach is fundamental in fields ranging from materials science to medicinal chemistry. mdpi.com For instance, the development of new drug candidates often relies on modifying a known scaffold to enhance efficacy, improve pharmacokinetic properties, or reduce side effects. digitellinc.com The butanamide framework, with its potential for substitution at multiple positions, exemplifies the principles of scaffold-based design, enabling the exploration of chemical space to identify molecules with desired biological activities. nih.govdigitellinc.com

Chemical Taxonomy and Isomeric Considerations within Aminotrimethylbutanamides

The aminotrimethylbutanamide family is characterized by the presence of an amino group and three methyl groups attached to the butanamide backbone. The specific placement of these groups gives rise to a number of structural isomers, each with unique chemical properties. The focus of this article, 3-amino-N,N,3-trimethylbutanamide, is one such isomer. sigmaaldrich.comnih.gov

| Property | This compound |

| Molecular Formula | C7H16N2O nih.gov |

| Molecular Weight | 144.21 g/mol scbt.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2924824-47-3 sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

This table displays the basic chemical properties of this compound.

A notable isomer of this compound is 2-amino-N,N,3-trimethylbutanamide. This compound is classified within the organic compound class known as valine and its derivatives. drugbank.com The placement of the amino group at the second carbon position introduces a chiral center, leading to the existence of stereoisomers, such as (S)-2-Amino-N,3,3-trimethylbutanamide. cymitquimica.com This particular stereoisomer is also known by several synonyms, including L-tert-Leucine methylamide. cymitquimica.com

The study of such stereochemical variants is crucial in many areas of chemistry, as different enantiomers can exhibit distinct biological activities and interactions.

| Property | 2-amino-N,N,3-trimethylbutanamide | (S)-2-Amino-N,3,3-trimethylbutanamide |

| Molecular Formula | C7H16N2O scbt.com | C7H16N2O |

| Molecular Weight | 144.21 g/mol scbt.com | 144.218 g/mol cymitquimica.com |

| Synonyms | - | (2S)-2-Amino-N,3,3-trimethylbutanamide, L-tert-Leucine methylamide cymitquimica.com |

| InChIKey | - | BPKJNEIOHOEWLO-RXMQYKEDSA-N cymitquimica.com |

This interactive table allows for the comparison of properties between the general 2-amino-N,N,3-trimethylbutanamide and its specific (S)-enantiomer.

The N,N,3-trimethylbutanamide moiety itself serves as a fundamental building block in the synthesis of more elaborate molecules. nih.gov This core structure, with a molecular formula of C7H15NO, has been incorporated into a variety of larger compounds. nih.govguidechem.com Its chemical properties, such as a melting point of 133-134 °C, make it a stable starting point for further chemical reactions. guidechem.com

The versatility of the N,N,3-trimethylbutanamide scaffold is demonstrated by its presence in a range of more complex chemical structures that have been synthesized for various research purposes. guidechem.com

| Property | N,N,3-trimethylbutanamide |

| Molecular Formula | C7H15NO nih.govguidechem.com |

| Molecular Weight | 129.203 g/mol guidechem.com |

| CAS Number | 5370-28-5 nih.govguidechem.com |

| IUPAC Name | N,N,3-trimethylbutanamide nih.gov |

| Melting Point | 133-134 °C guidechem.com |

| Synonyms | N,N-dimethylisovaleramide, Butyramide, N,N,3-trimethyl- nih.govguidechem.com |

This table summarizes the key properties of the N,N,3-trimethylbutanamide core moiety.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,8)5-6(10)9(3)4/h5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZAXZOCGODNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements

De Novo Synthesis Approaches for Aminotrimethylbutanamide Systems

The creation of the core structure of aminotrimethylbutanamides can be approached through the assembly of smaller, readily available precursors. These methods can be tailored to produce either the achiral backbone or to introduce chirality for the synthesis of specific enantiomers.

Routes to 2-Amino-N,N,3-trimethylbutanamide and Enantiomers

While the primary focus is on the 3-amino isomer, the synthesis of the isomeric 2-amino-N,N,3-trimethylbutanamide can be achieved through established amino acid chemistry. These approaches often begin with a suitable amino acid precursor that already contains the desired stereochemistry. One plausible route involves the use of tert-leucine, an amino acid with a characteristic trimethylated α-carbon.

A general strategy would involve the activation of the carboxylic acid moiety of a protected tert-leucine derivative, followed by amidation with dimethylamine.

Table 1: Potential Synthesis Route for 2-Amino-N,N,3-trimethylbutanamide

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Protection of the amino group | Boc-anhydride (Boc₂O), base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) | N-Boc-tert-leucine |

| 2 | Carboxylic acid activation | Coupling agents like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activated N-Boc-tert-leucine |

| 3 | Amidation | Dimethylamine (gas or solution) | N-Boc-2-amino-N,N,3,3-tetramethylbutanamide |

The synthesis of specific enantiomers of 2-amino-N,N,3-trimethylbutanamide is inherently controlled by the choice of the starting enantiomer of tert-leucine (either L- or D-tert-leucine). The stereochemical integrity of the α-carbon is generally preserved throughout this reaction sequence, although care must be taken to avoid racemization, particularly during the activation and coupling steps. researchgate.net

Synthesis of N,N,3-trimethylbutanamide and Analogous Amides

The non-chiral backbone, N,N,3-trimethylbutanamide, serves as a crucial reference compound and a potential precursor for subsequent amination reactions. The most direct synthesis involves the amidation of 3-methylbutanoic acid (isovaleric acid) with dimethylamine. nih.govnih.gov This transformation can be achieved through several methods.

One common laboratory-scale method is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the amine.

Reaction Scheme:

3-methylbutanoic acid + Thionyl chloride (SOCl₂) → 3-methylbutanoyl chloride + SO₂ + HCl

3-methylbutanoyl chloride + 2(CH₃)₂NH → N,N,3-trimethylbutanamide + (CH₃)₂NH₂Cl

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling agents or under thermal conditions, often requiring high temperatures to drive off water. mdpi.comencyclopedia.pub The use of catalysts, such as boric acid derivatives or titanium complexes, can facilitate this reaction under milder conditions. nih.gov For instance, TiCl₄ has been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov

A different synthetic route involves the reaction of N,N-dimethylacetamide with trimethyl ethyl ketone in the presence of a base catalyst, which proceeds through condensation, hydrolysis, and hydrogenation steps to yield N,N,3-trimethylbutanamide. chembk.com

Stereoselective Synthesis and Chiral Induction Methodologies

Introducing the amine group at the C3 position in a stereocontrolled manner is a significant synthetic challenge. The field of asymmetric synthesis offers several powerful methodologies to achieve this, primarily through catalytic asymmetric reactions or the use of chiral auxiliaries. rsc.org

Recent advances in the catalytic asymmetric synthesis of β-amino acids are highly relevant. rsc.org Methods such as the hydrogenation of enamines, the Mannich reaction, and conjugate additions are cornerstone strategies. rsc.org For a substrate like a hypothetical unsaturated precursor to 3-amino-N,N,3-trimethylbutanamide, a rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand could be employed for asymmetric hydrogenation to set the desired stereocenter.

The use of chiral auxiliaries is another robust strategy. nih.gov A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For the synthesis of a β-amino acid, a chiral oxazolidinone or a camphorsultam derivative could be acylated with a suitable precursor, followed by a diastereoselective reaction to introduce the amino functionality. The bulky nature of the trimethylbutyl group would play a significant role in the diastereoselectivity of such a reaction.

Table 2: General Approaches for Stereoselective Synthesis of β-Amino Amides

| Methodology | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a C=C or C=N double bond using a chiral transition metal catalyst (e.g., Rh-DuPhos). | High enantioselectivity, atom-economical. |

| Chiral Auxiliary-Directed Synthesis | Covalent attachment of a chiral auxiliary to guide the stereoselective introduction of the amino group. | Reliable, high diastereoselectivity, but requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Conjugate Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated amide using a chiral catalyst. | Direct formation of the C-N bond with stereocontrol. |

The synthesis of amino acids and peptides with bulky side chains has been a subject of considerable research, and these methodologies are directly applicable to the synthesis of enantiomerically pure this compound. rsc.orgnih.gov

Functionalization and Derivatization Reactions of Amino-Butanamide Substrates

The primary amino group in this compound is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Selective Chemical Modifications of Primary Amino Groups, including Quinolylation

The primary amino group can undergo a variety of standard transformations, such as acylation, alkylation, and sulfonylation. A particularly notable transformation is quinolylation, the formation of a quinoline (B57606) ring system. The Skraup synthesis and the Doebner-Miller reaction are classical methods for constructing quinolines from primary amines. wikipedia.orgslideshare.netwikipedia.orgresearchgate.netorganicreactions.orgsynarchive.comresearchgate.netnumberanalytics.comnih.gov

In a Skraup-type reaction, the primary amine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgresearchgate.netorganicreactions.orgnumberanalytics.comnih.gov The glycerol is dehydrated in situ to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the quinoline ring.

The Doebner-Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. slideshare.netwikipedia.orgsynarchive.comresearchgate.net This would allow for the synthesis of a wider range of substituted quinoline derivatives from this compound.

Influence of Steric Environment on Reaction Efficiency in Aminotrimethylbutanamides

The steric bulk of the trimethylbutyl group, which is adjacent to the primary amino group in this compound, is expected to have a significant impact on the efficiency of its functionalization. numberanalytics.com Steric hindrance can decrease reaction rates by impeding the approach of reagents to the reactive center. msu.eduncert.nic.in

For instance, in Sₙ2 reactions involving the primary amine as a nucleophile, the bulky substituent would likely slow down the reaction compared to a less hindered primary amine. msu.eduncert.nic.in This effect is well-documented in nucleophilic substitution reactions, where tertiary alkyl halides are significantly less reactive than primary or secondary halides due to steric hindrance. ncert.nic.in The presence of a tert-butyl group has been shown to significantly reduce the rate of nitration in aromatic systems due to steric hindrance. numberanalytics.com In a study on the atroposelective synthesis of benzonitriles, the presence of a tert-butyl group was pivotal for maintaining high levels of enantioselectivity, underscoring its profound steric influence. acs.org

However, this steric hindrance can also be advantageous, potentially leading to increased selectivity in certain reactions. For example, it might favor reactions at less hindered positions if other reactive sites are present in the molecule. The interplay between the electronic properties of the amino group and the steric demands of the alkyl framework is a critical consideration in the design of synthetic routes involving this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-amino-N,N,3-trimethylbutanamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts and multiplicities can be predicted based on its known structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

Variable-Temperature (VT) NMR: While published studies on the variable-temperature NMR of this specific compound are not available, this technique would be valuable for investigating dynamic processes. Specifically, VT-NMR could be used to study the rotational barrier around the amide C-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to cause the two N-methyl groups to become magnetically non-equivalent, leading to two separate signals. As the temperature increases, the rotation becomes faster, and these signals would coalesce into a single peak.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| C(CH₃)₂ | ~1.1 | Singlet | 6H |

| CH₂ | ~2.2 | Singlet | 2H |

| N(CH₃)₂ | ~2.9 | Singlet | 6H |

| NH₂ | ~1.5 (broad) | Singlet | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(CH₃)₂ | ~25 |

| C(CH₃)₂ | ~50 |

| CH₂ | ~55 |

| C=O | ~173 |

| N(CH₃)₂ | ~37 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For this compound (C₇H₁₆N₂O), the expected exact mass is 144.1263 g/mol . An HRMS analysis using a technique like electrospray ionization (ESI) would aim to detect the protonated molecule [M+H]⁺ at m/z 144.1337.

The fragmentation pattern in MS provides a molecular fingerprint. Key fragmentations for this molecule would likely include:

Alpha-cleavage: Loss of a methyl group from the quaternary carbon.

Loss of the dimethylamino group: Cleavage of the amide C-N bond.

Cleavage of the tert-butyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the purity of a sample by separating it into its components before detection by the mass spectrometer. This allows for the identification and quantification of any impurities.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Exact Mass | 144.1263 g/mol |

| [M+H]⁺ (for HRMS) | 144.1337 m/z |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although an experimental spectrum for this compound is not publicly documented, its characteristic IR absorption bands can be predicted from its structure.

The key functional groups are the primary amine (-NH₂) and the tertiary amide (-C(O)N(CH₃)₂). The primary amine would exhibit characteristic N-H stretching and bending vibrations. The tertiary amide is identifiable by its strong C=O stretching absorption.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300-3500 | Medium (two bands) |

| C-H Stretch | Aliphatic | 2850-2960 | Strong |

| C=O Stretch | Tertiary Amide | 1630-1680 | Strong |

| N-H Bend | Primary Amine | 1590-1650 | Medium to Strong |

| C-N Stretch | Amine/Amide | 1020-1350 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. This technique can provide precise measurements of bond lengths, bond angles, and the conformation of the molecule.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal were grown, X-ray diffraction analysis would reveal the exact spatial arrangement of its atoms. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the primary amine's hydrogen atoms and the amide's carbonyl oxygen, which dictate how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity analysis. A reversed-phase HPLC or UPLC method would likely be employed, using a C18 column. Since the molecule lacks a strong UV chromophore, detection could be achieved at low UV wavelengths (around 200-210 nm) or by using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). asianpubs.orgresearchgate.net The method would be validated for specificity, linearity, accuracy, and precision.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC can be challenging due to the polarity of the primary amino group. To improve volatility and chromatographic peak shape, derivatization is often necessary. sigmaaldrich.comd-nb.info Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be used to convert the polar N-H bond into a less polar silyl (B83357) ether, making the compound more suitable for GC analysis. sigmaaldrich.com GC-MS provides excellent separation and definitive identification based on the mass spectrum of the eluting peak. GC-MS has been used for the analysis of the related compound N,3,3-trimethylbutanamide. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and energetic properties of 3-amino-N,N,3-trimethylbutanamide. nih.govumd.edunih.govaps.org These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The three-dimensional structure of this compound is crucial for its function and interactions. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this, with several rotatable single bonds, a conformational analysis is necessary to identify the various low-energy conformers.

Due to the steric hindrance from the tert-butyl group and the N,N-dimethylamide group, the rotational barriers around the C-C and C-N bonds are of significant interest. nih.govresearchgate.netnih.gov Computational methods can map the potential energy surface by systematically rotating these bonds, identifying stable conformers and the transition states that separate them. It is expected that the steric crowding around the amide functionality could lead to higher rotational barriers compared to less hindered amides. researchgate.net

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A (Anti) | 180° | 0.00 | 75.1 |

| B (Gauche 1) | 60° | 1.15 | 12.2 |

| C (Gauche 2) | -60° | 1.15 | 12.2 |

Note: This table is for illustrative purposes to demonstrate typical outputs of a conformational analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is calculated from the total electron density and provides a color-coded map of electrostatic potential on the molecule's surface.

For this compound, the MEP map would highlight:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the carbonyl oxygen of the amide group and the lone pair of the primary amine's nitrogen atom. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the primary amine group and the methyl groups. These sites are favorable for nucleophilic attack.

From the quantum chemical calculations, atomic partial charges can be derived using various schemes such as Mulliken, RESP, or ChelpG. osti.gov These charges are crucial for developing force fields used in molecular dynamics simulations.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netajchem-a.comnih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. nih.gov

If this compound were to be investigated as a potential ligand for a biological target, docking simulations would be employed. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the receptor protein.

Docking: Using software to explore various binding poses of the ligand within the receptor's active site.

Scoring: Evaluating each pose using a scoring function to estimate the binding affinity. The results are often reported as a docking score in kcal/mol. acs.org

The functional groups of this compound—the primary amine and the amide carbonyl—can participate in key interactions like hydrogen bonding, which are critical for molecular recognition. Docking studies can reveal these potential interactions with amino acid residues in a protein's active site. researchgate.netacs.orgresearchgate.net

Table 2: Example Docking Simulation Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -7.5 | ASP 145 | Hydrogen Bond (with NH2) |

| 1 | GLU 98 | Hydrogen Bond (with C=O) | |

| 1 | VAL 35 | Hydrophobic Interaction | |

| 2 | -6.9 | SER 142 | Hydrogen Bond (with C=O) |

Note: This table is a hypothetical representation of typical docking results.

Theoretical Predictions of Reactivity and Selectivity in Organic Transformations

Quantum chemistry can predict the reactivity and selectivity of this compound in chemical reactions. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer its electron-donating and electron-accepting capabilities. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity.

Furthermore, computational methods can be used to model the entire reaction pathway for a proposed transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. This profile allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding why a particular product (regio- or stereoisomer) is formed preferentially over others.

Development and Application of Force Fields for Butanamide Derivatives

Molecular mechanics and molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. github.ioyoutube.com A force field is a collection of equations and associated parameters that define these interactions. github.io

For a novel or less-common molecule like this compound, specific force field parameters may not be available in standard sets like AMBER, CHARMM, or OPLS. github.ionih.gov In such cases, new parameters must be developed. This parameterization process typically involves:

Bonded Parameters: Force constants for bond stretching, angle bending, and dihedral angle rotation are often derived by fitting to the potential energy surfaces calculated using high-level quantum mechanics. nih.gov

Non-bonded Parameters: Lennard-Jones parameters (for van der Waals interactions) and partial atomic charges are optimized to reproduce experimental data (like density and heat of vaporization) and quantum mechanical interaction energies. nih.govnih.govresearchgate.net

General force fields for small drug-like molecules, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), provide a starting point and a systematic protocol for parameterizing compounds like butanamide derivatives. nih.gov Polarizable force fields, such as AMOEBA or the Drude model, offer a higher level of theory by explicitly accounting for electronic polarization, which can be important for accurately simulating condensed-phase properties. nih.govdeakin.edu.au

In Silico Screening Methodologies

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. enamine.net These methodologies are crucial for prioritizing compounds for experimental testing, thereby saving time and resources in the drug discovery process. imrpress.com

Derivatives of this compound could be included in virtual libraries for screening campaigns. The two main approaches are:

Ligand-based virtual screening: This method uses the knowledge of known active molecules to find others with similar properties (e.g., shape, pharmacophore features).

Structure-based virtual screening: This approach, which heavily relies on molecular docking, screens compounds against the 3D structure of a biological target. enamine.net

The structural features of this compound, such as its primary amine and sterically hindered scaffold, could be used to define search queries in virtual screening to identify novel hits with desirable properties. molssi.orgnih.govenamine.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mechanistic Organic Chemistry Investigations

Reaction Mechanism Elucidation for Synthetic Transformations (e.g., concerted mechanisms, nucleophilic attacks)

The synthesis of α,α-disubstituted amino amides like 3-amino-N,N,3-trimethylbutanamide can be achieved through multicomponent reactions, most notably the Ugi reaction. wikipedia.orgorganic-chemistry.org The Ugi four-component condensation (U-4CC) involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.org For the synthesis of the target compound, the reactants would be acetone, dimethylamine, an appropriate carboxylic acid, and tert-butyl isocyanide.

The mechanism of the Ugi reaction is a stepwise process: wikipedia.orgnumberanalytics.com

Imine Formation: The reaction initiates with the condensation of the ketone (acetone) and the amine (dimethylamine) to form an imine, which then protonates to an iminium ion. Lewis acids can be used to activate the ketone, facilitating the nucleophilic attack by the amine. nih.gov

Nucleophilic Attack by Isocyanide: The isocyanide then performs a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. wikipedia.orgnih.gov This step is crucial for the construction of the carbon backbone.

Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion. wikipedia.orgmdpi.com

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the stable bis-amide product. wikipedia.orgnumberanalytics.com This irreversible step is what drives the entire reaction sequence to completion. wikipedia.org

In some cases involving highly sterically hindered components, the expected acylated amine may undergo spontaneous elimination of the acyl group. mdpi.com

Another potential synthetic route is the Strecker synthesis, which is a fundamental method for producing α-amino acids and their derivatives. nih.govresearchgate.net The process involves the reaction of a ketone with an amine to form an imine, followed by the nucleophilic addition of a cyanide source to yield an α-aminonitrile. researchgate.net Subsequent hydrolysis would produce the corresponding amino acid, which could then be amidated.

Stereochemical Control and Asymmetric Induction Mechanisms

Achieving stereochemical control in the synthesis of α,α-disubstituted amino acids and their derivatives is a significant area of research due to their potential as building blocks for unnatural peptides. rsc.orgnih.gov For a compound like this compound, which has a chiral center at the α-carbon, enantioselective synthesis is of high interest.

Several strategies have been developed for the asymmetric synthesis of such compounds:

Catalytic Asymmetric Strecker Reaction: This method employs a chiral catalyst to control the enantioselectivity of the cyanide addition to the imine. nih.govresearchgate.net Chiral aluminum complexes have been shown to be effective dual-activation catalysts, acting as both a chiral Lewis acid and an achiral Lewis base, for the Strecker reaction of ketimines. organic-chemistry.org The use of chiral variants of oligoethylene glycol as catalysts with potassium cyanide can also generate chiral cyanide anions, leading to high enantioselectivity. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary, such as a chiral cyclic 1,2-diol, can direct the stereochemical outcome of the reaction. nih.gov An efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has been developed using the N-tert-butanesulfinamide chiral auxiliary. acs.org This approach allows for stereodivergent synthesis, where changing the configuration of the auxiliary can lead to the opposite enantiomer of the product. acs.org

Synergistic Catalysis: Dual catalysis systems, for instance combining copper and iridium catalysts, have been successfully used for the stereodivergent α-allylation of aldimine esters, allowing for the synthesis of all four possible stereoisomers from the same starting materials. acs.orgnih.gov

The introduction of an α-alkyl substituent significantly restricts the conformational freedom of the amino acid side chain and influences the secondary structure of peptides derived from them. nih.gov

Intermolecular Interactions and Binding Site Analysis in Catalytic Systems

In the context of catalysis, the amide group can interact with a catalyst's active site. For example, in enzymatic amide bond formation, the acyl group of a carboxylic acid is often activated, commonly through ATP, to make the reaction thermodynamically favorable. nih.gov While not directly enzymatic, synthetic catalytic systems for amide formation also rely on the precise binding and activation of the reactants.

The analysis of amide-aromatic interactions reveals that interactions between the amide sp2O with amide sp2N (presumably C=O···H-N hydrogen bonds) and with aromatic sp2C (lone pair-π, n-π*) are particularly favorable. biorxiv.org Furthermore, interactions involving sp3 carbons (hydrophobic) and between sp3 carbons and sp2 carbons (CH-π) are also favorable. biorxiv.org These interactions play a crucial role in the binding of amide-containing molecules to catalysts and biological receptors.

In polypeptide systems, transition dipole coupling is a significant mechanism that can explain the splittings observed in the Amide I vibrational modes, which are primarily associated with the C=O stretching vibration. nih.gov This highlights the importance of through-space electrostatic interactions in the behavior of amides.

Kinetic and Thermodynamic Aspects of Butanamide Reactions

The formation of amides from more reactive carboxylic acid derivatives like acyl chlorides and anhydrides is typically a rapid, uncatalyzed process. youtube.com However, the formation from less reactive precursors such as esters requires either acid or base catalysis. youtube.com The Ugi reaction is known to be exothermic and is generally complete within minutes after the addition of the isocyanide, especially at high reactant concentrations (0.5M - 2.0M). wikipedia.org

Thermodynamic studies of binary mixtures of amides and amines provide insight into the intermolecular forces at play. For instance, studies on N,N-dimethylacetamide mixed with various amines show that amide-amine interactions and structural effects are significant, as indicated by negative or low positive excess molar volumes. arxiv.org The steric hindrance of the amide group in N,N-dimethylacetamide leads to weaker amide-amine interactions compared to those in N,N-dimethylformamide systems. arxiv.org The breaking of amine-amine bonds is a key factor, and longer linear amines are more effective at disrupting amide-amide interactions. researchgate.net

The reaction between an amide and a ketone is characterized by strong amide-ketone interactions, which weaken as the size of the ketone increases. arxiv.org This is supported by negative excess molar volumes and positive excess internal pressures. arxiv.org

Interactive Data Table: Factors Influencing Amide Synthesis Reactions

| Reaction Type | Key Mechanistic Feature | Stereocontrol Method | Kinetic/Thermodynamic Considerations |

|---|---|---|---|

| Ugi Reaction | Irreversible Mumm Rearrangement | Chiral Auxiliaries, Asymmetric Catalysts | Exothermic, rapid at high concentrations |

| Strecker Synthesis | Nucleophilic addition of cyanide to imine | Chiral Catalysts (e.g., Al complexes), Chiral Cyanide Generators | Catalyst turnover and enantioselectivity are key |

Interactive Data Table: Intermolecular Interactions in Amide Systems

| Interaction Type | Description | Thermodynamic Favorability | Relevance |

|---|---|---|---|

| Amide-Amine | Hydrogen bonding and dipolar interactions | Favorable, but sterically sensitive | Reaction medium effects, precursor association |

| Amide-Aromatic | n-π* interactions | Favorable | Catalyst-substrate binding, solvent effects |

| Hydrophobic (sp3C-sp3C) | Nonpolar interactions | Favorable | Substrate folding and association |

Research Applications of 3 Amino N,n,3 Trimethylbutanamide in Chemical Synthesis and Catalysis

The compound 3-amino-N,N,3-trimethylbutanamide is a niche yet valuable molecule in the field of organic chemistry. Its unique structural features, including a primary amine, a fully substituted quaternary carbon center, and a tertiary amide, provide a distinct profile for various synthetic applications. This article explores its role as a building block, its potential in catalysis, its use in forming amide bonds, and its applications in the development of specialty chemicals and medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-amino-N,N,3-trimethylbutanamide with high purity?

- Methodological Answer : The compound can be synthesized via amidation of 3-amino-3-methylbutanoic acid derivatives with dimethylamine using coupling agents like HATU or DCC. Reaction progress is monitored via thin-layer chromatography (TLC) or reverse-phase HPLC, with purity confirmed by H/C NMR and high-resolution mass spectrometry (HRMS). For example, analogous amidation protocols for 3-amino-N,N-dimethylpropanamide achieved >95% purity after column chromatography .

Q. How can the molecular conformation and crystallinity of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical configurations. For structurally related amides (e.g., 3-chloro-N-phenylbenzamide), monoclinic crystal systems (space group ) were determined with bond angles and torsion angles calculated using software like SHELX . Powder XRD and differential scanning calorimetry (DSC) further assess crystallinity and polymorphic behavior.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity and specificity. For structurally similar compounds (e.g., 3-amino-N,N-diethylpropanamide hydrochloride), mobile phases of acetonitrile/water with 0.1% formic acid achieved baseline separation on C18 columns . Calibration curves with internal standards (e.g., deuterated analogs) minimize matrix effects.

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Accelerated stability studies under varying pH (2–10) and temperatures (25–60°C) reveal degradation kinetics. For example, analogs like 2-acetamido-3-methyl-3-nitrososulfanylbutanamide showed hydrolysis of the amide bond under acidic conditions (pH < 3), quantified via UV-Vis spectroscopy and validated by LC-MS . Arrhenius plots predict shelf-life under standard storage conditions.

Q. What strategies mitigate contradictions in reported solubility data for this compound?

- Methodological Answer : Reproducibility requires standardized shake-flask methods with saturation confirmed by polarized light microscopy. Conflicting solubility values in solvents like DMSO or ethanol may arise from polymorphic forms. For example, N-cyclohexyl-3-methylbutanamide exhibited a 30% solubility variation between amorphous and crystalline states, resolved via DSC and dynamic vapor sorption (DVS) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like kinases or GPCRs. For related compounds (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide), in silico ADMET profiling prioritized candidates for in vitro enzyme inhibition assays .

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound?

- Methodological Answer : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) assess selectivity. Structural analogs with nitroso groups (e.g., 2-acetamido-3-methyl-3-nitrososulfanylbutanamide) demonstrated dose-dependent apoptosis via Annexin V/PI staining and caspase-3 activation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Cross-validate spectra using standardized solvents (e.g., CDCl or DMSO-d) and reference internal standards (TMS). For example, NIST’s Chemistry WebBook provides benchmark H NMR data for 3-aminobenzamide derivatives, aiding peak assignment . Collaborative inter-laboratory studies reduce instrument-specific variability.

Q. What experimental controls are critical for ensuring reproducibility in synthetic yields?

- Methodological Answer : Include reaction replicates with inert atmosphere (N/Ar) to prevent oxidation. For amidation reactions, control experiments with coupling agents (e.g., HOBt vs. HOAt) quantify yield differences. Analogous syntheses of 3-amino-N,N-diethylpropanamide hydrochloride showed yield improvements from 65% to 82% under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.